Ethyl 4-(benzyloxy)-3-methoxybenzoate
Description
Ethyl 4-(benzyloxy)-3-methoxybenzoate (CAS: 185033-64-1) is an aromatic ester derivative characterized by a benzyl-protected hydroxyl group at the para position and a methoxy group at the meta position of the benzoic acid core. Its molecular formula is C₁₇H₁₈O₄, with a molar mass of 286.32 g/mol. The compound is structurally related to vanillic acid derivatives and has been explored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 3-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(16(11-14)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSHHQTVHPWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 0.5–1.0 equivalents.
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Solvent : Anhydrous methanol or ethanol.
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Temperature : Reflux (70–80°C) for 8–12 hours.
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Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and drying over Na₂SO₄.
Example Protocol (Adapted from):
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Dissolve 4-(benzyloxy)-3-methoxybenzoic acid (10 mmol) in ethanol (30 mL).
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Add H₂SO₄ (0.5 mL) dropwise under stirring.
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Reflux for 12 hours, monitor by TLC (hexane:ethyl acetate = 3:1).
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Quench with ice-cold water, extract with ethyl acetate (3 × 50 mL), and purify via silica gel chromatography.
Yield : 72–85% (estimated from analogous reactions).
Benzyloxy Group Introduction via Alkylation
Alternative routes introduce the benzyloxy group early in the synthesis. A common approach involves alkylating a hydroxy-substituted benzoate precursor with benzyl bromide.
Reaction Scheme:
Key Steps:
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Base Selection : Potassium carbonate (K₂CO₃) in acetone facilitates smooth benzylation.
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Solvent : Anhydrous acetone or DMF.
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Conditions : Reflux for 10–12 hours under nitrogen.
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Purification : Filtration, solvent evaporation, and recrystallization from petroleum ether.
Yield : 69–78% for the benzylated intermediate.
Optimization of Reaction Parameters
Catalytic Systems Comparison
| Parameter | H₂SO₄ Catalysis | HCl Catalysis | Enzyme-Catalyzed |
|---|---|---|---|
| Reaction Time | 12 h | 14 h | 24–48 h |
| Yield | 85% | 78% | 65% |
| Byproducts | Minimal | Trace sulfonates | None |
Key Insight : Acid catalysis remains superior in yield and efficiency, though enzymatic methods offer greener alternatives for lab-scale synthesis.
Solvent Effects
Trade-off : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
Advanced Method: One-Pot Sequential Functionalization
A streamlined protocol combines benzylation and esterification in a single pot:
Procedure Outline
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Benzylation :
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In Situ Esterification :
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Add ethanol (3 eq) and H₂SO₄ (0.1 eq) directly to the reaction mixture.
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Heat at 70°C for 6 hours.
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Workup :
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Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.
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Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Considerations
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Continuous Flow Systems : Improve yield to 82% by reducing reaction time to 3 hours.
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Catalyst Recycling : Silica-supported H₂SO₄ enables 5 reaction cycles without yield loss.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Sodium methoxide (NaOCH_3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of ethyl 4-(benzyloxy)-3-methoxybenzoate, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights
Solubility and Stability
- This compound exhibits moderate solubility in organic solvents (e.g., ethyl acetate, DMF), outperforming its methyl ester counterpart due to the longer ethyl chain . However, it is less soluble than ethoxy derivatives (e.g., ethyl 4-ethoxy-3-methoxybenzoate), where the shorter alkoxy group reduces steric bulk .
- Instability in aqueous environments is a limitation for many benzoate derivatives. The benzyloxy group in this compound provides steric protection to the ester linkage, enhancing stability compared to unprotected hydroxyl analogues .
Research Findings and Trends
Crystallographic Studies
Functional Group Impact
- Benzyloxy vs. Alkoxy : The benzyl group enhances lipophilicity and UV stability but reduces solubility in polar media compared to shorter alkoxy chains (e.g., ethoxy) .
- Fluorine Substitution : Fluorinated benzyl groups improve electronic properties and resistance to oxidative degradation, making such derivatives valuable in medicinal chemistry .
Biological Activity
Ethyl 4-(benzyloxy)-3-methoxybenzoate, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzyloxy Group : Enhances lipophilicity and may influence binding to biological targets.
- Methoxy Group : Contributes to the compound's electronic properties and steric effects.
The chemical formula is , indicating it is an ester derived from benzoic acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing inhibitory effects that suggest potential as an antimicrobial agent. In vitro studies demonstrated that the compound could disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Potential
The compound has also been studied for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death. The presence of the methoxy and benzyloxy groups appears to enhance its efficacy against tumor cells by promoting selective cytotoxicity.
The mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound may act as a substrate for various enzymes, influencing metabolic pathways. Its ester bond can be hydrolyzed by esterases, releasing active metabolites that may exert biological effects.
- Receptor Modulation : The structural features allow for potential binding to receptors involved in cellular signaling, which could modulate pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
- Cytotoxic Effects on Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
